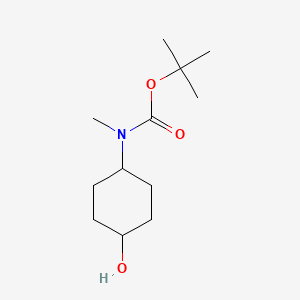

4-(N-Boc-N-methylamino)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHKURDWYJBHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148331 | |

| Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-24-5 | |

| Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(N-Boc-N-methylamino)cyclohexanol: Properties, Synthesis, and Applications

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of 4-(N-Boc-N-methylamino)cyclohexanol, a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. As a versatile synthetic intermediate, its cyclohexane scaffold, equipped with a strategically protected secondary amine and a reactive hydroxyl group, offers a valuable platform for the construction of complex molecular architectures. This document details the compound's physicochemical properties, presents a logical and robust synthetic protocol, explores its characteristic reactivity and spectroscopic signature, and discusses its applications in drug discovery and medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction

This compound, systematically named tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate, is a key building block in modern organic synthesis. Its structure is characterized by a cyclohexane ring, which provides a conformationally well-defined, non-aromatic scaffold. The strategic placement of two key functional groups at the 1 and 4 positions—a hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc) protected N-methylamino group—makes it a powerful tool for sequential and site-selective chemical modifications.

The presence of the Boc protecting group is critical; it masks the nucleophilicity of the secondary amine, allowing for selective reactions at the hydroxyl position. Subsequently, the Boc group can be cleanly removed under acidic conditions to liberate the amine for further functionalization, such as amide bond formation or reductive amination. This "protect-react-deprotect" strategy is fundamental in multi-step synthesis. The compound exists as two distinct stereoisomers, cis and trans, whose specific stereochemistry can be crucial in defining the pharmacological profile of a final active pharmaceutical ingredient (API). This guide will explore the properties and synthetic utility that establish this compound as a valuable intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and metabolic diseases.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and computed properties are essential for experimental design, analysis, and regulatory documentation.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | [2] |

| CAS Number | 1256633-24-5 | [2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |

| Molecular Weight | 229.32 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCC(CC1)O | [2] |

| InChI Key | UJHKURDWYJBHPD-UHFFFAOYSA-N |[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 49.8 Ų |[2] |

Physical Form and Storage: The compound is typically supplied as a white to yellow solid.[3] Based on its structure and the stability of the Boc group, it is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.

Synthesis and Reactivity

Synthetic Strategy

The most direct and industrially scalable synthesis of this compound involves the N-protection of its precursor, 4-(methylamino)cyclohexanol. This precursor can be synthesized via methods such as the hydrogenation of p-methylaminophenol.[4] The subsequent protection step is a standard procedure in organic chemistry, utilizing di-tert-butyl dicarbonate (Boc₂O) to install the Boc group onto the secondary amine.

The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions. A non-nucleophilic tertiary amine base like triethylamine (TEA) is typically used to scavenge the acidic byproduct. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially for sterically hindered or less reactive amines.

Caption: Synthetic workflow for Boc protection.

Detailed Experimental Protocol: Boc Protection

This protocol describes a general, self-validating method for the synthesis of the title compound.

Materials and Equipment:

-

4-(methylamino)cyclohexanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel, rotary evaporator, and standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-(methylamino)cyclohexanol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Reagents: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. Subsequently, add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution.

-

Causality Insight: TEA acts as a base to neutralize the tert-butoxycarboxylic acid byproduct formed during the reaction, driving the equilibrium towards the product. Adding Boc₂O portion-wise helps control any potential exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Self-Validation: The acid wash removes excess TEA, while the bicarbonate wash removes any remaining acidic byproducts. The brine wash removes residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Reactivity and Strategic Utility

The true value of this compound lies in its predictable and orthogonal reactivity, making it a strategic building block.

-

Reactions at the Hydroxyl Group: The -OH group is available for a wide range of transformations, including oxidation to the corresponding ketone, esterification with carboxylic acids (e.g., via Steglich or Yamaguchi conditions), or etherification (e.g., Williamson ether synthesis).

-

Deprotection of the Amine: The Boc group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This unmasks the secondary amine, which can then participate in reactions like amide coupling, sulfonamide formation, or further alkylation.

This orthogonality allows for a synthetic sequence where the hydroxyl group is modified first, followed by Boc deprotection and subsequent reaction at the newly revealed amine center.

Caption: Key reaction pathways from the title compound.

Spectroscopic Characterization

While experimental spectra should be obtained for each batch, the expected spectroscopic data provides a reliable reference for structural confirmation.

Table 3: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Characteristic Signal | Expected Position/Value | Assignment |

|---|---|---|---|

| ¹H NMR | Singlet (9H) | ~1.4 ppm | tert-butyl protons of Boc group |

| Singlet (3H) | ~2.7-2.9 ppm | N-methyl protons | |

| Multiplet (1H) | ~3.5-4.0 ppm | CH-OH proton | |

| Multiplets (9H) | ~1.2-2.2 ppm | Cyclohexane ring protons (CH, CH₂) | |

| Broad Singlet (1H) | Variable | Hydroxyl proton (-OH) | |

| ¹³C NMR | Carbonyl | ~155 ppm | C=O of Boc group |

| Quaternary Carbon | ~80 ppm | C(CH₃)₃ of Boc group | |

| Methyl Carbons | ~28 ppm | C(CH₃)₃ of Boc group | |

| N-Methyl Carbon | ~30-35 ppm | N-CH₃ | |

| C-OH Carbon | ~65-70 ppm | Cyclohexane carbon bearing hydroxyl | |

| IR | O-H Stretch | 3500-3300 cm⁻¹ (broad) | Hydroxyl group |

| C-H Stretch | 2950-2850 cm⁻¹ | Aliphatic C-H | |

| C=O Stretch | 1700-1680 cm⁻¹ (strong) | Carbonyl of Boc group | |

| MS (ESI+) | [M+H]⁺ | m/z 230.17 | Protonated molecular ion |

| [M+Na]⁺ | m/z 252.15 | Sodiated adduct |

| | [M-Boc+H]⁺ | m/z 130.12 | Fragment after loss of Boc group |

Applications in Research and Development

This compound is primarily utilized as a high-value intermediate in the synthesis of APIs.[1] Its bifunctional nature allows it to serve as a versatile scaffold for introducing diversity into molecular libraries.

-

Pharmaceutical Development: The compound is a building block in the synthesis of drugs targeting the central nervous system.[5][6] The cyclohexane core is a common motif in CNS-active agents as it can mimic the spatial arrangement of aromatic rings while improving physicochemical properties like solubility and metabolic stability.

-

Protease Inhibitors and Receptor Modulators: The defined stereochemistry and functional handles are ideal for designing molecules that fit into the specific binding pockets of enzymes and receptors.[1] The hydroxyl group can form critical hydrogen bonds, while the amine can be functionalized to interact with other residues or introduce desired pharmacokinetic properties.

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the two functional groups makes this molecule an excellent starting point for creating focused libraries of compounds for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery.

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound itself. However, based on data from structurally similar compounds like cis- and trans-4-(Boc-amino)cyclohexanol, a conservative approach to handling is warranted.[7][8]

Table 4: GHS Hazard Summary (Inferred from Related Compounds)

| Hazard Class | Statement | Precautionary Codes (Example) |

|---|---|---|

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | P264, P280, P302+P352 |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2) | P280, P305+P351+P338 |

| STOT (Single Exposure) | May cause respiratory irritation (Category 3) | P261, P271, P304+P340 |

Handling and PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

Storage and Disposal:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed synthetic intermediate with significant value in medicinal chemistry and organic synthesis. Its key attributes—a conformationally defined cyclohexane scaffold, orthogonally protected functional groups, and the existence of distinct stereoisomers—make it a powerful tool for the synthesis of complex and biologically active molecules. This guide has provided a detailed overview of its properties, a robust synthetic methodology, and its principal applications, underscoring its importance for professionals in the field of drug discovery and development.

References

- PrepChem. (n.d.). Synthesis of 4-methylaminocyclohexanol. PrepChem.com.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21925147, this compound. PubChem.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- J&K Scientific LLC. (n.d.). 4-N-Boc-amino-cyclohexanol. J&K Scientific.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C12H23NO3 | CID 21925147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[(Boc-amino)methyl]cyclohexanol | 1188475-96-8 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. cis-4-(Boc-amino)cyclohexanol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Introduction: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide to 4-(N-Boc-N-methylamino)cyclohexanol (CAS 1256633-24-5)

This compound, identified by CAS Number 1256633-24-5, is a bifunctional organic molecule that has emerged as a valuable intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a cyclohexane scaffold, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protected N-methylamino group, provides a unique combination of stereochemical complexity and orthogonal reactivity. This guide offers a technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, strategic applications, and essential handling protocols. The molecule's design allows for selective and sequential chemical modifications, making it a powerful tool for constructing complex molecular architectures, particularly for protease inhibitors, receptor modulators, and therapeutics targeting central nervous system (CNS) disorders.[1]

Physicochemical and Structural Properties

The utility of any chemical building block begins with a clear understanding of its fundamental properties. This compound is a white to off-white solid under standard conditions, with its key characteristics summarized below.[2]

| Property | Value | Source |

| CAS Number | 1256633-24-5 | [3] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][3] |

| Molecular Weight | 229.32 g/mol | [1][3] |

| IUPAC Name | tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | [3] |

| Synonyms | This compound, trans-4-[Boc(methyl)amino]cyclohexanol | [3] |

| MDL Number | MFCD09751887 | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [1] |

The structure contains two key functional groups: a secondary alcohol and a Boc-protected amine. The cyclohexane ring is non-planar and can exist in different conformations, with the substituents (hydroxyl and amino groups) occupying either axial or equatorial positions. This gives rise to cis and trans diastereomers, a critical consideration for stereoselective synthesis and biological activity.[3][4]

Caption: Structure of this compound.

Synthetic Strategy and Control

While multiple proprietary synthesis routes exist, a general and logical approach involves the protection and modification of a pre-existing aminocyclohexanol scaffold. The choice of starting material and reaction sequence is critical to achieving the desired stereoisomer (cis or trans).

A plausible synthetic pathway could start from commercially available 4-(methylamino)cyclohexanol. The secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct.

Caption: Plausible workflow for Boc protection synthesis.

Causality in Synthesis:

-

Why Boc Protection? The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis.[5] It renders the highly nucleophilic amine inert to a wide range of reaction conditions (e.g., those used to modify the hydroxyl group), yet it can be removed cleanly under mild acidic conditions without affecting other parts of the molecule.[6] This orthogonality is fundamental to multistep synthesis.

-

Stereochemical Control: The stereochemistry of the final product (cis vs. trans) is dictated by the starting material. Diastereoselective syntheses, for instance using specific reduction or hydrogenation methods on precursor molecules, can yield specific isomers, which is often crucial for achieving desired pharmacological activity.[4][7]

The Strategic Role in Drug Design

The power of this compound lies in its bifunctionality, which allows it to serve as a versatile scaffold. The hydroxyl and protected amine groups are orthogonal handles for subsequent chemical elaboration.

-

The Hydroxyl Group (-OH): This group can be readily converted into other functionalities.

-

Oxidation: Oxidation (e.g., using PCC, Dess-Martin periodinane) converts the alcohol to 4-(N-Boc-N-methylamino)cyclohexanone.[8] This ketone is a valuable intermediate for reactions like reductive amination or the construction of spirocyclic systems, which are prized in drug design for their rigid, three-dimensional structures.[8][9]

-

Etherification/Esterification: The hydroxyl group can be used to form ethers or esters, linking the cyclohexane scaffold to other parts of a target molecule.

-

-

The N-Boc-N-methyl Group: After modifications at the hydroxyl position are complete, the Boc group can be selectively removed.

-

Deprotection: Treatment with an acid like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane, efficiently removes the Boc group, revealing a secondary methylamine.

-

Further Functionalization: The newly freed amine is nucleophilic and can undergo a host of reactions, including amide bond formation (coupling with carboxylic acids), sulfonamide formation, or further alkylation.

-

This sequential reaction capability makes it an ideal building block for creating libraries of diverse compounds for screening in drug discovery programs.[1]

Caption: Orthogonal functionalization pathways.

Exemplary Experimental Protocol: Boc Group Deprotection

This protocol describes a standard and critical procedure for removing the Boc protecting group, unmasking the secondary amine for further synthesis.

Objective: To deprotect this compound to yield 4-(methylamino)cyclohexanol.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Work-up: Re-dissolve the residue in DCM and transfer to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-(methylamino)cyclohexanol, often as its salt depending on the work-up. Further purification can be achieved via crystallization or column chromatography if necessary.

Self-Validating System:

-

Causality: TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and gaseous CO₂.

-

Monitoring: TLC is used to validate reaction completion, ensuring no starting material remains. A new, more polar spot corresponding to the free amine product should appear.

-

Purity: Post-reaction work-up is designed to remove reagents and byproducts, and the final product's identity and purity would be confirmed by analytical methods like NMR and Mass Spectrometry.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers synthetic flexibility and access to novel chemical space. Its bifunctional nature, governed by the orthogonal reactivity of its hydroxyl and Boc-protected amine groups, allows for controlled, stepwise synthesis of complex molecules. For researchers in drug discovery, this compound represents a reliable and versatile tool for generating diverse molecular scaffolds with the three-dimensional character essential for potent and selective biological activity.

References

- This compound - MySkinRecipes. (n.d.).

- tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | C12H23NO3 | CID 45098094. (n.d.). PubChem.

- This compound | C12H23NO3 | CID 21925147. (n.d.). PubChem.

- Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF. (2019). ResearchGate.

- tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3. (n.d.). Sigma-Aldrich.

- tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate. (n.d.). Achmem.

- 1256633-24-5,4-(N-Boc-N-甲基氨基)环己醇. (n.d.). 韶远.

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. (n.d.). Google Patents.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.).

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate.

- This compound CAS NO.1256633-24-5. (n.d.).

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - N,N-Dimethylformamide dimethyl acetal. (2025). ChemicalBook.

- The Versatile Role of 4-Chlorocyclohexanol in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses Procedure.

- 4-(N-Boc-N-Methylamino)Cyclohexanone (Cas 400899-84-5). (n.d.). Parchem.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound, CasNo.1256633-24-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. This compound | C12H23NO3 | CID 21925147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. parchem.com [parchem.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of 4-(N-Boc-N-methylamino)cyclohexanol

Foreword: The Role of a Versatile Intermediate

In the landscape of modern drug discovery and development, the strategic use of well-defined molecular building blocks is paramount. 4-(N-Boc-N-methylamino)cyclohexanol is one such critical intermediate. Its cyclohexane scaffold, coupled with orthogonally protected functional groups—a hydroxyl and a tert-butoxycarbonyl (Boc) protected secondary amine—makes it an invaluable component in the synthesis of complex pharmaceutical agents, including protease inhibitors and modulators for central nervous system targets.[1][2] The precise structural characterization of this intermediate is not merely an academic exercise; it is a foundational requirement for ensuring the integrity, purity, and predictability of the subsequent synthetic route.

This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. We will move beyond a simple recitation of techniques to explore the causality behind our analytical choices, demonstrating how a multi-technique, self-validating approach provides unambiguous confirmation of identity, connectivity, and stereochemistry.

Foundational Molecular Attributes and Stereochemical Considerations

Before embarking on any analytical workflow, a thorough understanding of the target molecule's theoretical properties is essential. This foundational knowledge allows us to predict spectral outcomes and recognize deviations that may indicate impurities or unexpected isomers.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][3] |

| Molecular Weight | 229.32 g/mol | [1][3] |

| Monoisotopic Mass | 229.16779 Da | [3] |

| IUPAC Name | tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | [3] |

A critical feature of this molecule is the 1,4-disubstituted cyclohexane ring, which gives rise to cis and trans diastereomers. These isomers have distinct spatial arrangements of the hydroxyl and N-Boc-N-methylamino groups, leading to different physical properties and, most importantly, unique spectral signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The elucidation process must, therefore, not only confirm the constitution but also definitively assign the relative stereochemistry.

The Synthetic Context: Anticipating the Analytical Challenge

The structural elucidation of a compound is intrinsically linked to its synthesis. Knowledge of the synthetic pathway provides critical insights into potential impurities, byproducts, and isomeric ratios that may be present in the sample. A common and logical synthesis route involves the Boc protection of 4-methylaminocyclohexanol.[4]

This context informs our analysis: we must be prepared to distinguish between the cis and trans isomers and identify any unreacted starting material.

The Integrated Elucidation Workflow: A Triad of Techniques

No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating orthogonal techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—into a cohesive, self-validating workflow.[5] Each method provides a unique piece of the puzzle, and their collective agreement constitutes a robust structural proof.

Part 1: Mass Spectrometry – Confirming Mass and Formula

Expertise & Causality: The first step in identifying an unknown is to determine its molecular weight and, ideally, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Its ability to measure mass-to-charge ratios (m/z) to several decimal places allows for the calculation of a molecular formula with high confidence, immediately distinguishing the target from other potential compounds. Electrospray ionization (ESI) is the technique of choice due to the molecule's polarity and non-volatile nature.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Analysis Mode: Acquire data in positive ion mode. The presence of the nitrogen atom and oxygen atoms makes the molecule readily protonated ([M+H]⁺) or susceptible to forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Data Processing: Compare the measured m/z values of the observed ions with the theoretically calculated values for the expected species. A mass accuracy of <5 ppm is the standard for confirmation.

Table 2: Predicted High-Resolution m/z Values

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₂₄NO₃⁺ | 230.1751 |

| [M+Na]⁺ | C₁₂H₂₃NNaO₃⁺ | 252.1570 |

| [M-C₄H₈+H]⁺ (Loss of isobutylene) | C₈H₁₆NO₃⁺ | 174.1125 |

| [M-Boc+H]⁺ (Loss of Boc group) | C₇H₁₆NO⁺ | 130.1226 |

Trustworthiness: Observing the protonated molecular ion at m/z 230.1751 (± 5 ppm) provides definitive evidence for the elemental composition of C₁₂H₂₃NO₃. The presence of characteristic fragments, such as the loss of the Boc group, further substantiates the proposed structure.

Part 2: Infrared Spectroscopy – Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups. It is an excellent corroborative technique. The principle is that specific chemical bonds absorb infrared radiation at characteristic frequencies. For our target molecule, the most telling absorptions will be the O-H stretch of the alcohol and the C=O stretch of the Boc-carbamate.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: No specific preparation is needed. A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically over the range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Table 3: Key IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |

| Alkane | C-H stretch | 2950 - 2850 | Strong, Sharp |

| Carbamate (Boc) | C=O stretch | 1700 - 1670 | Strong, Sharp |

| Alcohol/Carbamate | C-O stretch | 1300 - 1000 | Strong |

Trustworthiness: The simultaneous observation of a broad peak around 3300 cm⁻¹ and a very strong, sharp peak near 1680 cm⁻¹ is a highly reliable indicator that both the hydroxyl and Boc-protecting groups are present in the molecule, validating the findings from mass spectrometry.

Part 3: NMR Spectroscopy – The Definitive Structural Blueprint

Expertise & Causality: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry. It is the most powerful single technique for structural determination of organic molecules. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, we can map out the entire carbon-hydrogen framework. For this molecule, NMR is the only technique that can definitively distinguish between the cis and trans isomers.

Sources

stereochemistry of 4-(N-Boc-N-methylamino)cyclohexanol

An In-Depth Technical Guide to the Stereochemistry of 4-(N-Boc-N-methylamino)cyclohexanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the , a key intermediate in medicinal chemistry and drug development.[1] We will delve into the conformational intricacies of its stereoisomers, strategies for stereocontrolled synthesis, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's three-dimensional nature.

Introduction: The Significance of Stereoisomerism

This compound is a bifunctional molecule featuring a hydroxyl group and a protected secondary amine on a cyclohexane scaffold.[1] The spatial arrangement of these two functional groups—whether they are on the same side (cis) or opposite sides (trans) of the ring—defines its stereochemistry. This is not a trivial distinction; the specific stereoisomer used in the synthesis of a pharmaceutical compound can profoundly impact its biological activity, potency, and safety profile. Therefore, a rigorous understanding and control of its stereochemistry are paramount.

The cyclohexane ring is not planar but exists predominantly in a low-energy "chair" conformation. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between the cis/trans isomerism and the chair conformation dictates the molecule's overall shape and reactivity.[2][3]

Conformational Analysis: A Tale of Two Isomers

The stereochemical behavior of this compound is best understood by analyzing the conformational preferences of its cis and trans isomers.

The trans-Isomer: A Conformationally Locked System

The trans-isomer has the hydroxyl and the N-Boc-N-methylamino groups on opposite faces of the cyclohexane ring. This arrangement allows for a highly stable conformation where both bulky substituents occupy equatorial positions.[4][5]

The cyclohexane ring can undergo a "ring flip," interconverting the two chair conformations. In the case of the trans-isomer, this flip would force both substituents into high-energy axial positions.[6] This diaxial conformation is strongly disfavored due to severe steric hindrance, known as 1,3-diaxial interactions, where the axial substituents clash with the axial hydrogens on the same face of the ring.[4]

Because of this large energy difference, the equilibrium lies almost exclusively (>99%) toward the diequatorial conformer. This makes the trans-isomer a conformationally rigid system, a property often sought in drug design.

The cis-Isomer: A Dynamic Equilibrium

In the cis-isomer, both substituents are on the same face of the ring. This geometry necessitates that in any chair conformation, one group must be axial and the other equatorial.[3][4] The ring-flip interconverts these positions.

The preferred conformation will be the one that places the larger substituent in the more spacious equatorial position to minimize 1,3-diaxial interactions.[4] The N-Boc-N-methylamino group, with its bulky tert-butyl component, is significantly larger than the hydroxyl group. Consequently, the equilibrium for the cis-isomer strongly favors the conformer where the N-Boc-N-methylamino group is equatorial and the hydroxyl group is axial.

Synthesis and Stereochemical Control

The stereochemical outcome of the synthesis of this compound is typically determined during the reduction of the precursor ketone, 4-(N-Boc-N-methylamino)cyclohexanone. This ketone can be prepared from 4-aminocyclohexanol.[7] The choice of reducing agent dictates the facial selectivity of hydride delivery to the carbonyl group.

-

Synthesis of the trans-Isomer (Equatorial Attack): To produce the trans-alcohol, where the hydroxyl group is equatorial, hydride delivery must occur from the axial face. Small, unhindered reducing agents like sodium borohydride (NaBH₄) are typically used. The small hydride ion can approach from the more sterically congested axial face, leading to the thermodynamically more stable equatorial alcohol.[8]

-

Synthesis of the cis-Isomer (Axial Attack): To form the cis-alcohol, where the hydroxyl group is axial, hydride delivery must occur from the equatorial face. This is achieved using bulky, sterically demanding reducing agents such as Lithium tri-sec-butylborohydride (L-Selectride®). The large size of this reagent prevents it from approaching the axial face, forcing it to deliver the hydride from the more open equatorial face, resulting in the axial alcohol.[9]

Example Experimental Protocol: Reduction of 4-(N-Boc-N-methylamino)cyclohexanone

Objective: To synthesize a mixture of cis- and trans-4-(N-Boc-N-methylamino)cyclohexanol for subsequent analysis and separation.

Materials:

-

4-(N-Boc-N-methylamino)cyclohexanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for elution)

Procedure:

-

Dissolve 4-(N-Boc-N-methylamino)cyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Purification: The cis and trans isomers can be separated by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8] The polarity difference between the more exposed axial hydroxyl group in the cis isomer and the less exposed equatorial hydroxyl in the trans isomer often allows for effective separation.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the isomers.[10][11] The key lies in analyzing the coupling constants (J-values) of the protons on C1 and C4 (the carbons bearing the OH and N(Boc)Me groups, respectively).[8]

¹H NMR Signatures:

The diagnostic protons are H-1 (the proton on the same carbon as the -OH group) and H-4 (the proton on the same carbon as the -N(Boc)Me group). Their orientation (axial or equatorial) determines the dihedral angles with neighboring protons, which in turn governs the observed coupling constants.

-

Axial Protons: An axial proton has two large trans-diaxial couplings (~8-12 Hz) to its axial neighbors and two smaller axial-equatorial couplings (~2-5 Hz). This typically results in a complex multiplet that is broad at its base, often described as a "triplet of triplets" (tt).

-

Equatorial Protons: An equatorial proton has only smaller equatorial-axial and equatorial-equatorial couplings (~2-5 Hz). Its signal is therefore a narrow multiplet.

Table 1: Expected ¹H NMR Data for Diagnostic Protons

| Isomer / Conformer | Proton | Orientation | Expected Multiplicity | Expected J-values (Hz) |

| trans (diequatorial substituents) | H-1 | Axial | Triplet of Triplets (tt) | J_ax,ax ≈ 8-12J_ax,eq ≈ 2-5 |

| H-4 | Axial | Triplet of Triplets (tt) | J_ax,ax ≈ 8-12J_ax,eq ≈ 2-5 | |

| cis (equatorial N(Boc)Me, axial OH) | H-1 | Equatorial | Narrow multiplet (m) | All J ≈ 2-5 |

| H-4 | Axial | Triplet of Triplets (tt) | J_ax,ax ≈ 8-12J_ax,eq ≈ 2-5 |

By examining the signals for H-1 and H-4, a definitive assignment can be made. The trans-isomer will show two broad, axial-type signals. The cis-isomer will show one broad axial-type signal (H-4) and one narrow equatorial-type signal (H-1). Two-dimensional NMR experiments like NOESY can further confirm assignments by showing through-space correlations, for instance, between an axial substituent and other axial protons on the same face of the ring.[8]

Conclusion

The is governed by the fundamental principles of cyclohexane conformational analysis. The trans-isomer exists as a stable diequatorial conformer, while the cis-isomer adopts a conformation with an equatorial N-Boc-N-methylamino group and an axial hydroxyl group. These distinct three-dimensional structures can be selectively synthesized by choosing appropriate reducing agents and can be unambiguously identified using ¹H NMR spectroscopy. For scientists in drug development, mastering the synthesis, separation, and characterization of these stereoisomers is a critical step in creating well-defined and effective therapeutic agents.

References

- CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. University of Wisconsin-River Falls. [Link]

- This compound. MySkinRecipes. [Link]

- Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]

- Pawar, D. M., Khalil, A. A., Hooks, D. R., Collins, K., Elliott, T., Stafford, J., Smith, L., & Noe, E. A. (1998). Conformational Study of Cyclodecane and Substituted Cyclodecanes by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 120(41), 10715–10720. [Link]

- 3.3: Conformational analysis of cyclohexanes. (2021). Chemistry LibreTexts. [Link]

- Synthesis of 4-methylaminocyclohexanol. PrepChem.com. [Link]

- Delgado, F., Tamariz, J., & Zepeda, G. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(7), 8449-8459. [Link]

- 4.4 Substituted Cyclohexanes. (n.d.). KPU Pressbooks. [Link]

- This compound. PubChem. [Link]

- Perera, D., et al. (2018). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow.

- 12.2: Spectroscopic Properties of Cyclohexanes. (2021). Chemistry LibreTexts. [Link]

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

- Conformational analysis of 1,4 disubstituted cyclohexane. (2020). YouTube. [Link]

- Corzili, M., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. PubMed. [Link]

- EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

Sources

- 1. This compound [myskinrecipes.com]

- 2. mason.gmu.edu [mason.gmu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Commercial Availability and Application of 4-(N-Boc-N-methylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Boc-N-methylamino)cyclohexanol is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a cyclohexane scaffold, a hydroxyl group, and a Boc-protected secondary amine, makes it a versatile building block for the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and subsequent functionalization, a crucial attribute in multi-step synthetic pathways.[1] This guide provides an in-depth overview of the compound's commercial availability, key physicochemical properties, and its applications, offering a critical resource for professionals in drug discovery and organic synthesis.

The cyclohexane ring introduces conformational rigidity, while the stereochemistry of the hydroxyl and the protected amino groups (cis or trans) plays a pivotal role in defining the three-dimensional architecture of derivative compounds. This stereochemical diversity is paramount in designing molecules with specific binding affinities for biological targets. Consequently, understanding the commercial landscape for obtaining specific isomers is essential for researchers.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its precursors is fundamental for its effective use in research and synthesis. The properties of the cis and trans isomers, as well as the closely related non-methylated analog, are summarized below.

| Property | This compound | cis-4-(Boc-amino)cyclohexanol | trans-4-(Boc-amino)cyclohexanol |

| IUPAC Name | tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate[2] | tert-butyl (cis-4-hydroxycyclohexyl)carbamate | tert-butyl (trans-4-hydroxycyclohexyl)carbamate[3] |

| Molecular Formula | C₁₂H₂₃NO₃[2][4] | C₁₁H₂₁NO₃[1] | C₁₁H₂₁NO₃[1][3] |

| Molecular Weight | 229.32 g/mol [2][4] | 215.29 g/mol [1][5] | 215.29 g/mol [1][3] |

| CAS Number | 1256633-24-5 (unspecified stereochemistry)[2][4] | 167081-25-6[5][6] | 111300-06-2[1][3] |

| Appearance | White to yellow solid[7] | White solid[1] | White solid[1][3] |

| Purity (Typical) | ≥97%[4] | 97%[6] | ≥97% (NMR)[3] |

| Storage | Room temperature, dry[4] | 0-8°C[1] | 0-8°C[3] |

Commercial Availability Landscape

This compound and its analogs are readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to bulk manufacturing. The compound is typically offered as a mixture of isomers or as specific cis or trans isomers, which is a critical consideration for stereospecific synthesis.

Key Procurement Considerations:

-

Isomer Specification: The spatial arrangement of the hydroxyl and amino groups is critical. For syntheses where stereochemistry dictates biological activity, sourcing the correct isomer (cis or trans) is non-negotiable. Suppliers should provide clear documentation of isomeric purity.

-

Purity and Analytical Data: For drug discovery applications, high purity (typically >97%) is essential. Always request a Certificate of Analysis (CoA) to verify the identity and purity of the compound through methods like NMR, LC-MS, and HPLC.

-

Scalability: For projects transitioning from discovery to development, it is crucial to select suppliers who can provide a scalable and consistent supply of the required material.

Representative Commercial Suppliers:

| Supplier | Product Name/Isomer | Purity | CAS Number |

| Sigma-Aldrich (Merck) | 4-[(Boc-amino)methyl]cyclohexanol | 95% | 1188475-96-8[7] |

| trans-4-(Methylamino)cyclohexanol | 95% | 22348-44-3 | |

| Thermo Scientific | cis-4-(Boc-amino)cyclohexanol, 97% | 97% | 167081-25-6[6] |

| Chem-Impex | 4-N-Boc-amino-cyclohexanol | ≥96% (HPLC) | 111300-06-2[1] |

| trans-4-Boc-aminocyclohexanol | ≥97% (NMR) | 111300-06-2[3] | |

| AChemBlock | Cis-4-(Boc-amino)-4-methylcyclohexanol | 97% | 412293-62-0[8] |

| cis-4-(Boc-amino)-1-methylcyclohexanol | 97% | 233764-30-2[9] | |

| Oakwood Chemical | trans-N-Boc-4-aminomethylcyclohexanol | 97% | 1021919-45-8[10] |

| cis-4-(Methylamino)cyclohexanol hydrochloride | - | 948883-68-9[11] |

In-House Synthesis as an Alternative

While commercially available, there are instances where in-house synthesis may be preferable, such as the need for a specific, non-stocked derivative or for large-scale production. A common synthetic route to the core scaffold involves the protection of an amino group followed by modification of a ketone.

Synthetic Workflow Overview

A general approach involves the Boc protection of a commercially available aminocyclohexanol, or a multi-step sequence starting from a cyclohexanone derivative. For instance, 4-(N-Boc-N-methylamino)cyclohexanone can be reduced to the target alcohol. A patent describes the synthesis of the related 4-N-Boc-amino cyclohexanone from 4-trans-amino cyclohexanol, which is then oxidized.[12] A more direct synthesis of 4-methylaminocyclohexanol involves the hydrogenation of p-methylaminophenol.[13]

Caption: A potential synthetic workflow from a starting aminocyclohexanol.

Detailed Protocol: Boc Protection of trans-4-Aminocyclohexanol

This protocol is adapted from a general procedure for the synthesis of 4-N-Boc-amino cyclohexanone.[12]

-

Reaction Setup: To a solution of trans-4-aminocyclohexanol (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.5 equivalents).

-

Addition of Boc Anhydride: Cool the reaction mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[12]

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-N-Boc-trans-4-aminocyclohexanol.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound and its analogs is well-established in the synthesis of pharmaceutically active compounds. Its bifunctional nature allows it to serve as a scaffold to which other functionalities can be appended.

-

Key Intermediate in Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceuticals, including those targeting the central nervous system.[14]

-

Building Block for Complex Molecules: The protected amine and the hydroxyl group serve as handles for sequential chemical modifications, making it invaluable for building complex organic frameworks.[4]

-

Peptide Synthesis: The Boc-protected amine is a standard feature in peptide synthesis, where it allows for the controlled, stepwise addition of amino acids.[1][14]

-

Development of Bioactive Agents: It has been used in the synthesis of compounds investigated as anti-inflammatory and antitumor agents.[15][16] For instance, it is a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines.[15][16]

Caption: Logical relationships of the compound's features and applications.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its procurement requires careful consideration of isomeric purity, and researchers should demand comprehensive analytical data from suppliers. The availability of both cis and trans isomers from multiple vendors provides chemists with the flexibility to design and synthesize novel, stereochemically defined molecules. Furthermore, the existence of established synthetic routes offers an alternative for large-scale needs or for the creation of unique derivatives. The continued application of this and related scaffolds will undoubtedly contribute to the development of new therapeutic agents.

References

- MySkinRecipes. This compound. [Link]

- PubChem. This compound | C12H23NO3 | CID 21925147. [Link]

- PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287. [Link]

- PrepChem.com. Synthesis of 4-methylaminocyclohexanol. [Link]

- Oakwood Chemical. trans-N-Boc-4-aminomethylcyclohexanol. [Link]

- Oakwood Chemical. cis-4-(Methylamino)cyclohexanol hydrochloride. [Link]

- LookChem. This compound CAS NO.1256633-24-5. [Link]

- IndiaMART. Trans 4-Amino Cyclohexanol. [Link]

- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

- ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF. [Link]

- PubChem. trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273. [Link]

- Fisher Scientific. cis-4-(Boc-amino)cyclohexanol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

- PubChem. 4-Aminocyclohexanol | C6H13NO | CID 81293. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H23NO3 | CID 21925147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-4-(Boc-amino)cyclohexanol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-[(Boc-amino)methyl]cyclohexanol | 1188475-96-8 [sigmaaldrich.com]

- 8. Cis-4-(Boc-amino)-4-methylcyclohexanol 97% | CAS: 412293-62-0 | AChemBlock [achemblock.com]

- 9. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]

- 10. trans-N-Boc-4-aminomethylcyclohexanol [oakwoodchemical.com]

- 11. cis-4-(Methylamino)cyclohexanol hydrochloride [oakwoodchemical.com]

- 12. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. cis-4-(Boc-amino)cyclohexanol, 97% | CymitQuimica [cymitquimica.com]

- 16. cis-4-(Boc-amino)cyclohexanol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

Methodological & Application

Synthesis Protocol for 4-(N-Boc-N-methylamino)cyclohexanol: An In-Depth Guide for Researchers

Introduction

4-(N-Boc-N-methylamino)cyclohexanol is a key building block in medicinal chemistry, valued for its bifunctional nature which allows for selective chemical modifications.[1] The presence of a hydroxyl group and a Boc-protected secondary amine on a cyclohexane scaffold makes it a versatile intermediate in the synthesis of complex molecules, including protease inhibitors and receptor modulators.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development. The protocol is grounded in established chemical principles, ensuring reliability and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the synthesis of the precursor, 4-(methylamino)cyclohexanol, via reductive amination of 4-hydroxycyclohexanone with methylamine. The subsequent step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

Caption: Synthetic workflow for this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |

| 4-Hydroxycyclohexanone | C₆H₁₀O₂ | 114.14 | ≥97% | Sigma-Aldrich | |

| Methylamine solution | CH₅N | 31.06 | 40% in H₂O | Acros Organics | |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 97% | Alfa Aesar | Moisture sensitive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific | |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | VWR | |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | ≥98% | Combi-Blocks | |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5% | J.T.Baker | |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | EMD Millipore | |

| Hexanes | C₆H₁₄ | ~86.18 | ACS Grade | Pharmco-Aaper |

Experimental Protocol

Part 1: Synthesis of 4-(Methylamino)cyclohexanol

This procedure is adapted from established methods of reductive amination of ketones.[2] Sodium triacetoxyborohydride is chosen as the reducing agent due to its high selectivity for iminium ions over ketones, which simplifies the reaction setup.[2]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycyclohexanone (5.0 g, 43.8 mmol) and dichloromethane (DCM, 100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Amine Addition: To the stirred solution, add methylamine (40% solution in water, 6.8 mL, 87.6 mmol, 2.0 equivalents). Stir the reaction mixture at room temperature for 30 minutes. The initial formation of the imine or enamine is crucial for the subsequent reduction.

-

Reduction: Carefully add sodium triacetoxyborohydride (13.9 g, 65.7 mmol, 1.5 equivalents) portion-wise over 15 minutes. The reaction is exothermic, and slow addition helps to control the temperature. Allow the reaction to stir at room temperature for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes. Separate the organic layer using a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 4-(methylamino)cyclohexanol as a crude oil. This intermediate is often used in the next step without further purification. A patent describes a similar hydrogenation process yielding 4-methylaminocyclohexanol with a boiling point of 123°-129° C (at 22 mmHg), which can be a reference for characterization if purification is desired.[3]

Part 2: Synthesis of this compound

The Boc protection of amines is a standard and robust reaction.[4][5] Di-tert-butyl dicarbonate is the reagent of choice for its efficiency and the ease of removing byproducts.[5]

-

Reaction Setup: Dissolve the crude 4-(methylamino)cyclohexanol (approximately 43.8 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar. Cool the flask to 0 °C using an ice bath.

-

Base and Boc Anhydride Addition: To the cooled solution, add triethylamine (9.2 mL, 65.7 mmol, 1.5 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (10.5 g, 48.2 mmol, 1.1 equivalents) in dichloromethane (20 mL). The use of a base is essential to neutralize the acid formed during the reaction.[4]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the pure this compound as a white solid or a viscous oil. The expected molecular weight is 229.32 g/mol .[1][6]

Characterization and Expected Results

| Parameter | Expected Value |

| Appearance | White to off-white solid or viscous oil |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol [1][6] |

| Yield | 70-85% over two steps |

| Purity (by NMR/LC-MS) | >95% |

| Storage | Store at room temperature in a dry environment.[1] |

Spectroscopic data should be consistent with the structure of tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate.[6]

Safety and Handling

-

4-Hydroxycyclohexanone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methylamine: Corrosive and flammable. Work in a well-ventilated fume hood and avoid inhalation of vapors.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

-

Dichloromethane: A suspected carcinogen. Use in a fume hood and wear appropriate gloves.

-

Di-tert-butyl dicarbonate: A lachrymator and irritant. Handle with care in a well-ventilated area.

-

Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9] General laboratory safety practices should be followed, including wearing safety glasses, a lab coat, and gloves.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete imine formation. | Increase the reaction time with methylamine before adding the reducing agent. Ensure the methylamine solution is of the correct concentration. |

| Inactive reducing agent. | Use freshly opened sodium triacetoxyborohydride. | |

| Incomplete reaction in Step 2 | Insufficient base. | Ensure the correct stoichiometry of triethylamine is used. |

| Deactivation of Boc anhydride. | Use fresh Boc anhydride. | |

| Presence of starting material after purification | Co-elution during chromatography. | Optimize the solvent system for column chromatography. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

- PubChem. This compound. [Link]

- MySkinRecipes. This compound. [Link]

- PrepChem.com. Synthesis of 4-methylaminocyclohexanol. [Link]

- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

- PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. [Link]

- Capot Chemical. material safety data sheet - trans-4-methylamino-cyclohexanol. [Link]

- ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. [Link]

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- Myers, A.

- PubChem. 4-Hydroxy-N-nitroso-N-methyl-N-cyclohexylamine. [Link]

- Google Patents.

- PubChem. Trans-4-amino-1-methyl-cyclohexanol. [Link]

- ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]

- MDPI.

- ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. [Link]

- ResearchGate.

- ResearchGate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. prepchem.com [prepchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. This compound | C12H23NO3 | CID 21925147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

Application Notes and Protocols: Leveraging 4-(N-Boc-N-methylamino)cyclohexanol in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical and pharmacokinetic properties of the molecule.[1][3]

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[1] Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex.[4] This spatial arrangement is crucial for efficient ubiquitination of the POI and its subsequent degradation by the proteasome.

The Rationale for Incorporating Cyclic Moieties: The Case for 4-(N-Boc-N-methylamino)cyclohexanol

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are widely used in PROTAC design, there is a growing appreciation for the advantages conferred by more rigid and structurally defined linkers.[1][3] The incorporation of cyclic moieties, such as cyclohexanol derivatives, can offer several benefits:

-

Conformational Rigidity: Cyclic structures reduce the number of rotatable bonds in the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to improved binding affinity and stability of the ternary complex.

-

Improved Physicochemical Properties: The inclusion of a cyclohexanol ring can modulate the lipophilicity and solubility of the PROTAC, potentially enhancing cell permeability and bioavailability.

-

Vectorial Control: The defined geometry of a cyclic linker can provide better control over the spatial orientation of the two ligands, facilitating optimal presentation of the POI to the E3 ligase.

This compound is a commercially available building block that is well-suited for incorporation into PROTAC linkers. Its key features include:

-

A cyclohexanol core , which provides the aforementioned benefits of a rigid, cyclic scaffold.

-

A Boc-protected secondary amine , which allows for straightforward and selective chemical modification. The Boc (tert-butyloxycarbonyl) protecting group is stable under a variety of reaction conditions and can be readily removed under acidic conditions to reveal the secondary amine for subsequent conjugation.

-

A hydroxyl group , which provides a convenient handle for attachment to either the POI ligand or the E3 ligase ligand, typically through an ether or ester linkage.

The presence of the N-methyl group can also be advantageous, as it can prevent the formation of hydrogen bonds and may influence the conformational preferences of the linker.

Experimental Protocols: A Representative Synthesis of a PROTAC Incorporating a this compound-derived Linker

While specific examples of PROTACs incorporating this compound are not yet prevalent in the published literature, a general synthetic strategy can be outlined based on established methods for PROTAC synthesis.[1][5] The following protocol is a representative example of how this building block could be used to synthesize a PROTAC.

Objective: To synthesize a hypothetical PROTAC (PROTAC-X) where a warhead targeting a protein of interest (Warhead-Halide) is linked to an E3 ligase ligand (E3-Ligand-OH) via a linker derived from this compound.

Overall Synthetic Scheme:

Caption: A representative three-step synthesis of a PROTAC using this compound.

Materials and Reagents

| Reagent | Supplier | Purity |

| This compound | Commercial Source | >95% |

| Warhead-Halide (e.g., chloro- or bromo-alkyl) | Custom Synthesis | >98% |

| E3-Ligand-COOH (e.g., pomalidomide derivative) | Commercial Source | >98% |

| Sodium Hydride (NaH), 60% dispersion in oil | Major Supplier | N/A |

| Anhydrous Dimethylformamide (DMF) | Major Supplier | >99.8% |

| Trifluoroacetic Acid (TFA) | Major Supplier | >99% |

| Dichloromethane (DCM) | Major Supplier | >99.8% |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial Source | >98% |

| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | >99% |

| Diethyl Ether | Major Supplier | ACS Grade |

| Saturated Sodium Bicarbonate Solution | Lab Prepared | N/A |

| Brine | Lab Prepared | N/A |

| Anhydrous Sodium Sulfate | Major Supplier | ACS Grade |

| Silica Gel for Column Chromatography | Major Supplier | 60 Å, 230-400 mesh |

Step 1: Synthesis of Intermediate 1 (Etherification)

This step involves the formation of an ether linkage between the hydroxyl group of the cyclohexanol linker and a warhead molecule functionalized with a leaving group (e.g., a halide).

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise.

-

Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of the cyclohexanol, forming a more nucleophilic alkoxide.

-

-

Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of the Warhead-Halide (1.1 eq) in anhydrous DMF dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, quench carefully by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Intermediate 1 .

Step 2: Synthesis of Intermediate 2 (Boc Deprotection)

This step removes the Boc protecting group to expose the secondary amine for the final coupling reaction.

-

Dissolution: Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

-

Causality: TFA is a strong acid that cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine as its trifluoroacetate salt.

-

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting crude Intermediate 2 (as a TFA salt) can often be used in the next step without further purification. If necessary, purification can be achieved by reverse-phase HPLC.

Step 3: Synthesis of PROTAC-X (Amide Coupling)

The final step involves the formation of an amide bond between the deprotected secondary amine of the linker and a carboxylic acid-functionalized E3 ligase ligand.

-

Preparation: To a solution of the E3-Ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Causality: HATU is a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base that neutralizes the TFA salt of the amine and facilitates the coupling reaction.

-

-

Reaction: Stir the mixture at room temperature for 15-30 minutes. Then, add a solution of Intermediate 2 (1.1 eq) in anhydrous DMF.

-

Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product, PROTAC-X , by preparative HPLC to achieve high purity.

Characterization and Biological Evaluation

The synthesized PROTAC-X should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Once the structure is confirmed, the biological activity of the PROTAC can be evaluated through a series of in vitro assays.

Workflow for Biological Evaluation of PROTAC-X

Caption: A typical workflow for the in vitro biological evaluation of a novel PROTAC.

A summary of key biological assays is presented in the table below.

| Assay | Purpose |

| Target Protein Binding | To confirm that the "warhead" portion of the PROTAC retains its affinity for the protein of interest. |

| E3 Ligase Binding | To confirm that the "anchor" portion of the PROTAC can effectively bind to the intended E3 ligase (e.g., Cereblon or VHL). |